molecular formula C12H15ClFN B13588747 3-(2-Chloro-6-fluorobenzyl)piperidine

3-(2-Chloro-6-fluorobenzyl)piperidine

Cat. No.: B13588747
M. Wt: 227.70 g/mol
InChI Key: STFZBMGHBVHUIY-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorobenzyl)piperidine is an organic compound with the molecular formula C12H15ClFN. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a benzyl group substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorobenzyl)piperidine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorobenzyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives with various functional groups.

    Oxidation: Products include N-oxides and other oxidized forms.

    Reduction: Products include reduced amines and other reduced derivatives.

Scientific Research Applications

3-(2-Chloro-6-fluorobenzyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorobenzyl)piperidine
  • 3-(2-Fluorobenzyl)piperidine
  • 3-(2-Bromobenzyl)piperidine

Uniqueness

3-(2-Chloro-6-fluorobenzyl)piperidine is unique due to the presence of both chlorine and fluorine atoms in the benzyl group. This dual substitution imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H15ClFN

Molecular Weight

227.70 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15ClFN/c13-11-4-1-5-12(14)10(11)7-9-3-2-6-15-8-9/h1,4-5,9,15H,2-3,6-8H2

InChI Key

STFZBMGHBVHUIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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